16,17-epiestriol chemical structure and physicochemical properties
16,17-epiestriol chemical structure and physicochemical properties
Title: 16,17-Epiestriol: Chemical Structure, Physicochemical Properties, and Receptor Binding Dynamics
Abstract This technical guide provides an in-depth analysis of 16,17-epiestriol, a minor endogenous estrogen metabolite. We detail its chemical identity, physicochemical properties, and the mechanistic basis for its Estrogen Receptor beta (ERβ) selectivity. Furthermore, we provide self-validating experimental protocols for its quantification via LC-MS/MS and evaluation in competitive binding assays.
Introduction & Chemical Identity
16,17-Epiestriol (systematically known as 16β,17α-epiestriol or 16β-hydroxy-17α-estradiol) is an endogenous steroidal estrogen[1]. It is a minor metabolite of the primary human estrogens, estrone (E1) and 17β-estradiol (E2). While structurally related to the more abundant estriol (16α,17β-estriol), the epimerization at the C-16 and C-17 positions profoundly alters its steric profile and, consequently, its pharmacodynamic behavior[2].
Table 1: Chemical Identity and Nomenclature
| Property | Value |
| IUPAC Name | (1S,2S,3aS,3bR,9bS,11aS)-11a-Methyl-2,3,3a,3b,4,5,9b,10,11,11a-decahydro-1H-cyclopenta[a]phenanthrene-1,2,7-triol |
| Common Synonyms | 16β,17α-Epiestriol; 16β-hydroxy-17α-estradiol; estra-1,3,5(10)-triene-3,16β,17α-triol |
| CAS Registry Number | 793-89-5 |
| PubChem CID | 21252247 |
| Chemical Formula | C18H24O3 |
Physicochemical Properties
The physicochemical properties of 16,17-epiestriol dictate its solubility, distribution, and analytical extraction behavior. The presence of three hydroxyl groups (at C-3, C-16β, and C-17α) confers significant polarity compared to the parent estradiol, facilitating its renal clearance and detection in urine, particularly during late-stage pregnancy[1].
Table 2: Physicochemical Parameters
| Parameter | Value | Source |
| Molecular Weight | 288.38 g/mol | [3] |
| Exact Mass | 288.1725 Da | [3] |
| Topological Polar Surface Area | 60.7 Ų | Computed[3] |
| XLogP3 (Partition Coefficient) | ~2.5 | Computed[3] |
| Physical State | Solid | HMDB[3] |
Causality Insight: The XLogP3 of ~2.5 indicates moderate lipophilicity. While lipophilic enough to cross cell membranes and access intracellular nuclear receptors, its increased polarity relative to estradiol (LogP ~4.0) results in a shorter biological half-life and higher aqueous solubility. This physicochemical reality necessitates the careful selection of moderately polar organic solvents (e.g., ethyl acetate or dichloromethane) during liquid-liquid extraction to ensure high recovery rates without co-extracting highly polar matrix interferences.
Endogenous Metabolism and Biosynthesis
16,17-Epiestriol is synthesized in vivo via the 16-hydroxylation pathway of estrogen metabolism[4].
Fig 1: Biosynthetic pathway of 16,17-epiestriol via 16-hydroxylation of parent estrogens.
Receptor Binding & Pharmacodynamics
A defining characteristic of 16,17-epiestriol is its preferential binding affinity and agonistic activity for[5].
Mechanistic Causality: The ligand-binding cavity of ERβ differs subtly from ERα in volume and amino acid lining. The 16β and 17α hydroxyl orientations in 16,17-epiestriol create steric clashes within the ERα binding pocket but are well-tolerated in the ERβ cavity. Barkhem et al. demonstrated that 16β,17α-epiestriol acts as a potent ERβ-selective agonist[5]. Furthermore, comprehensive quantitative structure-activity relationship (QSAR) studies by confirmed that specific D-ring modifications, such as the 16β-OH and 17α-OH configurations, are critical structural determinants that favor differential subtype binding[6].
This ERβ selectivity is of paramount importance in drug development. ERα activation is typically associated with proliferative effects in breast and uterine tissues, whereas ERβ activation is linked to anti-proliferative, neuroprotective, and anxiolytic effects. Thus, 16,17-epiestriol serves as a biological template for designing safe neuroprotective agents (such as A-CD scaffold analogues) devoid of classical estrogenic side effects[7].
Analytical Methodologies & Experimental Protocols
Accurate quantification of 16,17-epiestriol in biological matrices (e.g., urine, serum) is challenging due to its low endogenous concentration and the presence of structurally similar stereoisomers (such as estriol, 16-epiestriol, and 17-epiestriol). Direct immunoassays often suffer from cross-reactivity. Therefore, operating in Selected Reaction Monitoring (SRM) mode is the gold standard[4].
Protocol 1: LC-MS/MS Quantification of 16,17-Epiestriol in Urine
Self-Validating System: This protocol incorporates stable isotopically labeled internal standards (e.g., 13C- or 2H-labeled estrogens) introduced at the very first step[4]. This ensures that any loss of analyte during hydrolysis, extraction, or derivatization—as well as any ion suppression during MS analysis—is mathematically corrected by the internal standard recovery ratio, ensuring absolute trustworthiness of the quantitative data.
Step-by-Step Workflow:
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Sample Aliquoting & Spiking: Aliquot 0.5 mL of human urine into a clean glass tube. Spike with a known concentration of isotopically labeled internal standards (e.g., 13C2-16,17-epiestriol or a closely related deuterated analogue)[8].
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Enzymatic Hydrolysis: Add L-ascorbic acid (to prevent oxidation) and sodium acetate buffer (pH 4.8). Introduce a β-glucuronidase/arylsulfatase enzyme mixture. Incubate at 37°C for 12-16 hours to cleave glucuronide and sulfate conjugates, releasing free 16,17-epiestriol.
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Extraction (SPE): Extract the free estrogens via Solid-Phase Extraction (SPE) using C18 cartridges. Wash with water and elute with methanol to remove highly polar matrix components.
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Derivatization (Optional but Recommended): To enhance electrospray ionization (ESI) efficiency, derivatize the phenolic hydroxyl group at C-3 using dansyl chloride. Incubate at 60°C for 15 minutes.
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LC-MS/MS Analysis: Inject the reconstituted sample onto a reversed-phase C18 UHPLC column. Operate the mass spectrometer in positive ESI mode using SRM. Monitor the specific precursor-to-product ion transitions for 16,17-epiestriol and its internal standard.
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Data Processing: Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against known concentrations. Interpolate the unknown sample concentrations using a linear regression model.
Fig 2: Self-validating LC-MS/MS analytical workflow for 16,17-epiestriol quantification.
Protocol 2: In Vitro ERα/ERβ Competitive Binding Assay
To validate the receptor selectivity of 16,17-epiestriol or its novel analogues, a competitive radiometric binding assay is utilized[9]. Self-Validating System: The use of a saturating concentration of a known radioligand ([3H]-17β-estradiol) against a highly purified recombinant receptor ensures that the displacement curve is solely a function of the competitor's affinity, eliminating off-target binding artifacts.
Step-by-Step Workflow:
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Preparation: Express recombinant human ERα and ERβ proteins in a suitable system (e.g., baculovirus-infected Sf9 cells) and isolate the cytosolic fractions.
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Incubation: In a 96-well plate, incubate a constant, saturating concentration of [3H]-17β-estradiol (radioligand) with the receptor preparations.
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Competition: Add increasing concentrations of unlabeled 16,17-epiestriol (competitor) ranging from 0.1 nM to 10 µM.
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Separation: After a 2-hour incubation at 4°C, separate bound from free radioligand using dextran-coated charcoal (DCC) or rapid filtration through glass fiber filters.
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Quantification: Measure the remaining receptor-bound radioactivity using a liquid scintillation counter.
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Analysis: Calculate the IC50 values using non-linear regression. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation to determine the relative binding affinity (RBA) for ERβ vs. ERα.
Conclusion
16,17-Epiestriol represents a critical node in endogenous estrogen metabolism. Its unique physicochemical properties and stereochemistry endow it with ERβ-selective agonism, distinguishing it from the highly proliferative ERα-driven effects of 17β-estradiol. Rigorous, self-validating analytical techniques like LC-MS/MS and competitive binding assays are essential for elucidating its role in human physiology and its potential as a therapeutic scaffold.
References
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Quantitative structure-activity relationship of various endogenous estrogen metabolites for human estrogen receptor alpha and beta subtypes: Insights into the structural determinants favoring a differential subtype binding. Source: Endocrinology. 2006;147(9):4132-4150. URL:[Link]
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Differential response of estrogen receptor alpha and estrogen receptor beta to partial estrogen agonists/antagonists. Source: Molecular Pharmacology. 1998;54(1):105-112. URL:[Link]
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Endogenous Estrogens, Estrogen Metabolites, and Breast Cancer Risk in Postmenopausal Chinese Women. Source: Breast Cancer Research. 2016;18(1):49. URL:[Link]
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PubChem Compound Summary for CID 21252247, 16,17-epi-Estriol. Source: National Center for Biotechnology Information (NCBI). URL:[Link]
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The A-CD analogue of 16 beta,17 alpha-estriol is a potent and highly selective estrogen receptor beta agonist. Source: MedChemComm. 2013;4:1439-1442. URL:[Link]
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